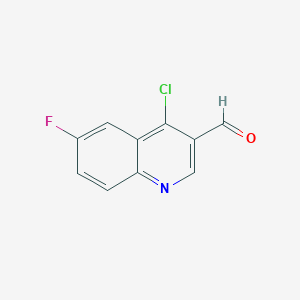
4-Chloro-6-fluoroquinoline-3-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-fluoroquinoline-3-carboxaldehyde is a chemical compound with the molecular formula C10H5ClFNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
準備方法
The synthesis of 4-Chloro-6-fluoroquinoline-3-carboxaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination and fluorination of quinoline derivatives. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the quinoline ring .
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include steps such as:
Chlorination: Introduction of chlorine atoms to the quinoline ring.
Fluorination: Substitution of hydrogen atoms with fluorine.
Formylation: Introduction of the aldehyde group at the 3-position of the quinoline ring.
化学反応の分析
4-Chloro-6-fluoroquinoline-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
4-Chloro-6-fluoroquinoline-3-carboxaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting bacterial and viral infections.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in research to study the interactions of quinoline derivatives with biological targets.
作用機序
The mechanism of action of 4-Chloro-6-fluoroquinoline-3-carboxaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The presence of halogen atoms (chlorine and fluorine) enhances its binding affinity and specificity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to their inhibition .
類似化合物との比較
4-Chloro-6-fluoroquinoline-3-carboxaldehyde can be compared with other quinoline derivatives, such as:
- 4-Chloro-7-fluoroquinoline
- 4-Chloro-8-fluoroquinoline
- 3,4-Dichloro-6-fluoroquinoline
- 4-Chloro-5,8-difluoroquinoline
These compounds share similar structural features but differ in the position and number of halogen atoms.
特性
分子式 |
C10H5ClFNO |
|---|---|
分子量 |
209.60 g/mol |
IUPAC名 |
4-chloro-6-fluoroquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H5ClFNO/c11-10-6(5-14)4-13-9-2-1-7(12)3-8(9)10/h1-5H |
InChIキー |
JYRSGXBOJNBSBY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(C(=C2C=C1F)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


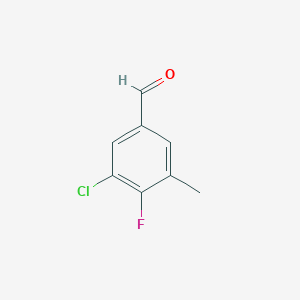
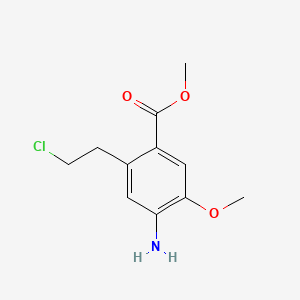
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13914137.png)
![Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate](/img/structure/B13914140.png)
![(2R,3R,4S,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13914144.png)
![Tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13914145.png)


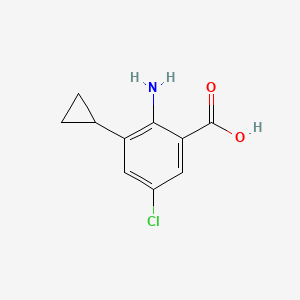
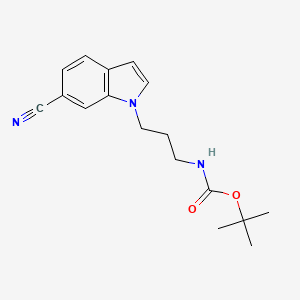
![(8S,11S,14S)-14-[[2-[[(2R)-2-[[(2R)-2-[acetyl(methyl)amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]-methylamino]-3,18-dihydroxy-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B13914172.png)
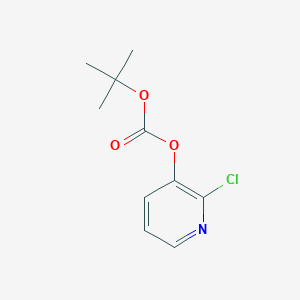
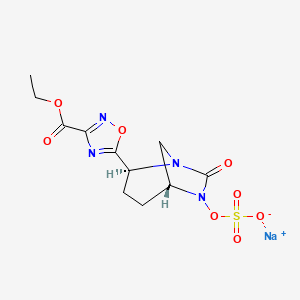
![2,3-Dibromo-5,6-dihydropyrrolo[1,2-A]imidazol-7-one](/img/structure/B13914191.png)
